molecular formula C11H7BrO B043594 5-Bromonaphthalene-2-carbaldehyde CAS No. 122349-66-0

5-Bromonaphthalene-2-carbaldehyde

Cat. No.: B043594
CAS No.: 122349-66-0
M. Wt: 235.08 g/mol
InChI Key: OQAFFLFJQFWYHB-UHFFFAOYSA-N
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Description

5-Bromonaphthalene-2-carbaldehyde is a brominated aldehyde derivative of naphthalene. It is characterized by its molecular formula C11H7BrO and a molecular weight of 235.08 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromonaphthalene-2-carbaldehyde can be synthesized from naphthalene derivatives. One common method involves the bromination of naphthalene followed by formylation. For instance, 1-bromo-6-(bromomethyl)naphthalene can be used as a starting material .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.

Chemical Reactions Analysis

Types of Reactions: 5-Bromonaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: 5-Bromonaphthalene-2-carboxylic acid.

    Reduction: 5-Bromonaphthalene-2-methanol.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

5-Bromonaphthalene-2-carbaldehyde is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Chloronaphthalene-2-carbaldehyde
  • 5-Fluoronaphthalene-2-carbaldehyde
  • 5-Iodonaphthalene-2-carbaldehyde

Comparison: 5-Bromonaphthalene-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in synthetic chemistry and materials science .

Properties

IUPAC Name

5-bromonaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAFFLFJQFWYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372805
Record name 5-Bromonaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122349-66-0
Record name 5-Bromonaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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